- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite DerivativeNucleosides, 2003, 22(5-8), 1343-1346,
Cas no 97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine)

97614-47-6 structure
Nom du produit:1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
Numéro CAS:97614-47-6
Le MF:C24H21FN2O7
Mégawatts:468.431150197983
CID:803724
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4(1H,3H)-Pyrimidinedione,1-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-
- 1-(3',5'-DI-O-BENZOYL-2'-DEOXY-2'-FLUORO-B-D-ARABINOFURANOSYL)-THYMINE
- 1-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine
- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)
- D
- 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
-
- Piscine à noyau: 1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m1/s1
- La clé Inchi: CEPDPXNYCRCFRV-RCLSDMTESA-N
- Sourire: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=C(C)C(=O)NC1=O
Propriétés expérimentales
- Dense: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (1.4E-4 g/L) (25 ºC),
- Le PSA: 116.69000
- Le LogP: 2.16310
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM161847-250mg |
((2R,3R,4S,5R)-3-(benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 250mg |
$954 | 2024-07-18 | |
TRC | D212080-100mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |
97614-47-6 | 100mg |
$ 270.00 | 2022-06-05 | ||
TRC | D212080-250mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |
97614-47-6 | 250mg |
$ 540.00 | 2022-06-05 | ||
TRC | D212080-50mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |
97614-47-6 | 50mg |
$ 165.00 | 2022-06-05 | ||
Crysdot LLC | CD70000025-1g |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 1g |
$2550 | 2024-07-18 | |
Crysdot LLC | CD70000025-100mg |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 100mg |
$640 | 2024-07-18 | |
Ambeed | A538952-1g |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 1g |
$340.0 | 2024-04-16 | |
Crysdot LLC | CD70000025-250mg |
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |
97614-47-6 | 97% | 250mg |
$1020 | 2024-07-18 |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Carbon tetrachloride ; 3 d, 77 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; heated
1.2 Solvents: Ethanol ; rt; heated
1.2 Solvents: Ethanol ; rt; heated
Référence
- Nucleic acid analog as anti-hepatitis B virus agent, and preparation thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Carbon tetrachloride
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Référence
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studiesNucleic Acids Research, 2000, 28(18), 3625-3635,
Méthode de production 4
Conditions de réaction
Référence
- Development of practical synthetic method for 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)thymine (S-FMAU) which is a promising therapeutic agent for the chronic active epstein barr virus infection; CAEBVYuki Gosei Kagaku Kyokaishi, 2017, 75(2), 121-133,
Méthode de production 5
Conditions de réaction
Référence
- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosidesNuclear Medicine and Biology, 2012, 39(8), 1182-1188,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Acetonitrile
Référence
- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)Journal of Organic Chemistry, 1985, 50(19), 3644-7,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux
1.4 Solvents: Chloroform ; 24 h, reflux
1.5 Solvents: Water ; 0 °C; overnight, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux
1.4 Solvents: Chloroform ; 24 h, reflux
1.5 Solvents: Water ; 0 °C; overnight, rt
Référence
- Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogsBioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4053-4056,
Méthode de production 8
Conditions de réaction
Référence
- Synthesis and antiviral activity of fluoro sugar nucleosides. 1: Studies on 4'-azido-2'-deoxy-2'-fluoro-arabinofuranosyl nucleosidesArchives of Pharmacal Research, 1995, 18(5), 364-5,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 24 h, rt
1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt
1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt
Référence
- Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular DichroismOrganic Letters, 2017, 19(2), 404-407,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Acetonitrile
Référence
- Synthesis of nucleosidesOrganic Reactions (Hoboken, 2000, (2000),,
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Raw materials
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- Clofarabine Impurity 22
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- O,O′-Bis(trimethylsilyl)thymine
- Thymine
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preparation Products
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Littérature connexe
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine) Produits connexes
- 1567129-78-5(1-2-methoxy-6-(1H-1,2,4-triazol-1-yl)phenylethan-1-one)
- 914225-53-9(2-bromo-1-chloro-5-nitro-3-(trifluoromethyl)benzene)
- 2757951-54-3(3-Thietanol, 3-(4-methylbenzenesulfonate))
- 1170295-23-4(8-(Hydrazinylmethyl)quinoline Dihydrochloride)
- 1170909-72-4(1-(2-Methyl-5-nitrophenyl)biguanide Hydrochloride)
- 59729-23-6(L-Alanine,3,3-difluoro-)
- 2229487-82-3(Methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)-2-hydroxyacetate)
- 7061-57-6(5-methyl-2-(1-methylethyl)phenyl [(2,4-dinitrophenyl)sulfinyl]acetate)
- 2228765-90-8(3-(4-cyclopropyl-1,3-thiazol-5-yl)propanal)
- 2012765-77-2(1-(3-fluoro-2-hydroxypropyl)cyclopropane-1-sulfonamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97614-47-6)1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

Pureté:99%
Quantité:1g
Prix ($):306.0